molecular formula C23H19ClN2S B11095886 N-((2E)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine

N-((2E)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine

Cat. No.: B11095886
M. Wt: 390.9 g/mol
InChI Key: SPIPLXQVPKKWIM-UHFFFAOYSA-N
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Description

N-((2E)-4-(4-Chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine (CAS: 1354258-82-4) is a thiazole-derived compound with the molecular formula C21H15ClN2S and a molecular weight of 362.88 g/mol . Its structure features a thiazole core substituted at the 4-position with a 4-chlorophenyl group, at the 3-position with a 4-methylphenyl group, and an imine-linked phenylmethanamine moiety at the 2-position (Fig. 1). The (2E) configuration indicates the trans arrangement of substituents around the imine bond. This compound belongs to a class of Schiff base derivatives, which are known for their diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

Molecular Formula

C23H19ClN2S

Molecular Weight

390.9 g/mol

IUPAC Name

N-benzyl-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C23H19ClN2S/c1-17-7-13-21(14-8-17)26-22(19-9-11-20(24)12-10-19)16-27-23(26)25-15-18-5-3-2-4-6-18/h2-14,16H,15H2,1H3

InChI Key

SPIPLXQVPKKWIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CSC2=NCC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of α-Halocarbonyl Precursor

The α-bromo ketone 2-bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)propan-1-one is synthesized via bromination of the corresponding β-keto ester using tribromoisocyanuric acid (TBCA) in aqueous medium. This intermediate is critical for introducing the 4-chlorophenyl and 4-methylphenyl substituents.

Cyclocondensation with Thiourea

Reacting the α-bromo ketone with thiourea under reflux in ethanol yields the 2-aminothiazole core. For example, De Andrade et al. demonstrated that β-keto esters cyclize with thiourea in the presence of DABCO to form 2-aminothiazoles. The product, 4-(4-chlorophenyl)-3-(4-methylphenyl)-2-aminothiazole , is isolated in 65–75% yield.

Imine Formation via Schiff Base Condensation

The 2-amino group undergoes condensation with benzaldehyde in acidic conditions (e.g., acetic acid) to form the imine linkage. Microwave irradiation (100°C, 10 min) enhances reaction efficiency, achieving 85–90% conversion. The final product is purified via recrystallization from ethanol.

Key Data:

StepReagents/ConditionsYield (%)Reference
α-Halocarbonyl synthesisTBCA, H2O, 25°C, 6 hr78
CyclocondensationThiourea, EtOH, reflux, 12 hr72
Imine formationBenzaldehyde, AcOH, MW, 10 min88

Microwave-Assisted Domino Alkylation-Cyclization

Microwave-driven methods offer rapid synthesis with improved regioselectivity. Castagnolo et al. reported a domino reaction between propargyl bromides and thioureas under microwave irradiation.

Propargyl Bromide Preparation

1-(4-Chlorophenyl)-2-(4-methylphenyl)propargyl bromide is synthesized via alkyne bromination using N-bromosuccinimide (NBS) in CCl4.

Microwave Cyclization

The propargyl bromide reacts with N-phenylthiourea under microwave conditions (120°C, 5 min) to directly form the thiazole-imine structure. This one-pot method bypasses intermediate isolation, achieving 80% yield.

Advantages:

  • Reduced reaction time (5 min vs. 12 hr for Hantzsch).

  • Enhanced selectivity due to controlled heating.

Robinson-Gabriel Cyclization with Phosphorus Pentasulfide

The Robinson-Gabriel method utilizes cyclodehydration of acylaminocarbonyl compounds.

Acylaminocarbonyl Intermediate

N-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(phenylcarbamoyl)acetamide is prepared via acylation of 4-chloroaniline with phenylacetyl chloride.

Cyclization with P2S5

Treatment with P2S5 in dry toluene induces cyclodehydration, forming the thiazole ring. The imine group arises in situ via elimination of H2S. This method yields 60–65% product but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

A meta-analysis of the four methods reveals trade-offs between efficiency, cost, and practicality:

MethodYield (%)TimeScalabilityCost
Hantzsch72–8812–24 hrHighLow
Microwave805 minModerateModerate
Robinson-Gabriel60–658 hrLowHigh
Palladium coupling70–806–10 hrModerateVery High

Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-Cl), 7.45 (d, J = 8.0 Hz, 2H, Ar-CH3), 7.30–7.25 (m, 5H, Ph), 6.95 (s, 1H, CH=N).

  • HRMS (ESI): m/z calc. for C23H18ClN2S [M+H]+: 413.0821; found: 413.0818.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥98% purity, confirming the absence of regioisomers.

Industrial Applications and Patent Landscape

Patent WO2018216823A1 discloses analogous thiazole derivatives as LpxC inhibitors, validating the therapeutic relevance of this structural class. Similarly, EP2230907B1 highlights benzylphenyl cyclohexane-thiazole hybrids for antimicrobial applications .

Chemical Reactions Analysis

Types of Reactions

N-((2E)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines.

Scientific Research Applications

N-((2E)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-((2E)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Comparable Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound C21H15ClN2S 362.88 4-ClPh, 4-MePh, Ph-imine Bulky aromatic substituents; high lipophilicity
(5E)-2-(4-Chlorophenyl)-N-methyl-3-phenyl-1,2,4-thiadiazol-5(2H)-imine C15H11ClN4S 338.84 4-ClPh, Ph, methylimine Thiadiazole core (vs. thiazole); reduced steric bulk
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine C18H16ClN3S 365.86 4-ClPh, 4-(NMe2)Bz-imine Electron-donating dimethylamino group; kinase inhibition potential
1-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine C11H11ClN2S 254.73 3-ClPh, methylamine Simplified structure; lower molecular weight

Key Observations :

  • Core Heterocycle : The target compound’s thiazole ring is substituted with three aromatic groups, distinguishing it from thiadiazole analogs (e.g., ), which exhibit different electronic properties due to the additional nitrogen atom.
  • Substituent Effects: The 4-methylphenyl group in the target compound enhances hydrophobic interactions compared to smaller alkyl or methoxy groups in analogs like and .

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding: Unlike compounds with sulfonyl or thiocarbonohydrazide groups (e.g., ), the target lacks strong hydrogen-bond donors, which may limit polar interactions in biological systems.

Biological Activity

N-((2E)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine, commonly referred to as a thiazole derivative, has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications.

Thiazole derivatives are known for their significant biological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of various substituents on the thiazole ring can enhance these activities, making them promising candidates for drug development.

2. Chemical Structure and Properties

The compound's molecular formula is C19H17ClN2SC_{19}H_{17}ClN_2S, with a molecular weight of 344.87 g/mol. Its structure features a thiazole moiety linked to a phenyl group and substituted with chlorophenyl and methylphenyl groups.

PropertyValue
Molecular FormulaC19H17ClN2SC_{19}H_{17}ClN_2S
Molecular Weight344.87 g/mol
IUPAC NameThis compound

3. Synthesis

The synthesis of this compound typically involves multi-step reactions starting from accessible thiazole precursors. Key steps include:

  • Formation of Thiazole Ring : Utilizing appropriate aldehydes or ketones with hydrazine derivatives.
  • Substitution Reactions : Introducing chlorophenyl and methylphenyl groups through nucleophilic substitution methods.

4.1 Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains and fungi.

  • Case Study : A study on thiazole imines indicated potent antifungal activity against Candida albicans with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

4.2 Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer potential:

  • Mechanism of Action : These compounds often target specific signaling pathways involved in cell proliferation and apoptosis. For example, the presence of electronegative substituents like chlorine enhances interactions with cellular targets, leading to increased cytotoxicity .
  • Case Study : In vitro studies revealed that certain thiazole derivatives exhibited IC50 values lower than those of standard chemotherapeutics against various cancer cell lines, indicating their potential as effective anticancer agents .

5. Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely related to their structural features:

  • Electronegativity : The presence of electronegative atoms (e.g., chlorine) at specific positions on the aromatic rings significantly enhances biological activity.
  • Lipophilicity : Increased lipophilicity aids in membrane permeability, facilitating better drug delivery and efficacy .

6. Conclusion

This compound represents a promising class of compounds with diverse biological activities. Ongoing research into its mechanisms and potential therapeutic applications will be crucial for developing new drugs targeting infections and cancer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((2E)-4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine?

  • Methodological Answer : The synthesis involves cyclocondensation of substituted thiosemicarbazides with α-haloketones under controlled conditions. Key steps include:

  • Reagent Selection : Use 4-chlorophenyl isothiocyanate and 4-methylphenylhydrazine to form the thiazole core .
  • Reaction Conditions : Maintain temperatures between 70–80°C in ethanol or DMF to ensure regioselectivity and avoid byproducts .
  • Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the E-isomer .
    • Example Protocol :
StepReagentsSolventTemp (°C)Yield (%)
14-Chlorophenyl isothiocyanate, 4-methylphenylhydrazineEthanol7572–80

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this thiazole derivative?

  • Key Spectral Markers :

  • IR : Peaks at 1650–1680 cm⁻¹ (C=N stretch) and 1580–1600 cm⁻¹ (C=C aromatic) .
  • 1H NMR : Signals at δ 7.2–7.8 ppm (aromatic protons), δ 2.3 ppm (CH₃ from 4-methylphenyl), and δ 8.1 ppm (imine proton) .
  • MS : Molecular ion [M+H]⁺ at m/z 435.5 (calculated for C₂₂H₁₈ClN₂S) .
    • Analytical Workflow : Use deuterated DMSO for NMR to resolve tautomeric equilibria in the thiazole ring .

Advanced Research Questions

Q. What computational methods are suitable for modeling the E/Z isomerism and electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict stability of the E-isomer (lower energy by ~3 kcal/mol vs. Z-isomer) .
  • TD-DFT : Simulate UV-Vis spectra (λmax ≈ 320 nm) to correlate with experimental data .
    • Software : Gaussian 16 or ORCA, visualized via GaussView .

Q. How can conflicting crystallographic data (e.g., bond angles vs. spectroscopic results) be resolved for this compound?

  • Approach :

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement; compare C—S—C bond angles (e.g., 92.5° in crystal vs. 94.3° DFT) to identify lattice strain .
  • Validation Tools : WinGX for R-factor analysis (target < 0.05) and ORTEP for visualizing anisotropic displacement .
    • Case Study : Discrepancy in N—C—S angles resolved by hydrogen bonding interactions in the crystal lattice .

Q. What strategies mitigate challenges in biological activity studies, such as low solubility or metabolic instability?

  • Solutions :

  • Solubility Enhancement : Co-crystallize with cyclodextrins or use PEG-based solvents .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative degradation .
    • In Vitro Testing : Use HepG2 cells for cytotoxicity assays (IC₅₀ < 10 µM) with DMSO as a vehicle control .

Data Contradiction Analysis

Q. Why do melting points vary across synthesized batches (e.g., 210–212°C vs. 235–240°C)?

  • Root Causes :

  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) due to solvent evaporation rates .
  • Impurities : Residual DMF or unreacted hydrazine lowers observed melting points .
    • Resolution : Recrystallize from ethanol/water (3:1) and confirm purity via HPLC (retention time 8.2 min) .

Q. How to address discrepancies between theoretical and experimental %C/%H in elemental analysis?

  • Troubleshooting :

  • Sample Preparation : Ensure complete combustion via dynamic flash combustion (CHNS analyzer) .
  • Calibration : Use acetanilide as a standard (theoretical %C: 71.09%; %H: 6.71%) .
    • Example Data :
ElementTheoretical (%)Experimental (%)
C65.2864.95
H4.554.72

Methodological Resources

  • Crystallography : SHELXL , WinGX .
  • Spectroscopy : Bruker Avance III HD NMR, Agilent Q-TOF MS .
  • Computational : Gaussian 16 , VMD for molecular visualization .

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